
(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
説明
“(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C6H11N3OS . It has a molecular weight of 173.24 . The IUPAC name for this compound is 4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,7,11)(H,8,10) . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
The melting point of “(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is reported to be between 175-176 degrees Celsius .科学的研究の応用
Synthesis and Structural Studies
- The mercaptoacetic acid substituted 1,2,4-triazole, including a compound structurally related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, was synthesized and used in dinuclear cobalt and nickel complexes. These complexes showed strong urease inhibition activities, highlighting the potential of such compounds in enzymatic inhibition studies (Fang et al., 2019).
Antiproliferative and Antilipolytic Activities
- A series of 1,2,4-triazole derivatives, including those with sulfanyl groups, were synthesized and evaluated for their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This suggests the potential of such compounds in the development of treatments for obesity-related cancers (Shkoor et al., 2021).
Catalytic Applications
- Compounds related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol have been studied for their catalytic properties. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares a similar triazole component, demonstrated effectiveness as a catalyst in Huisgen 1,3-dipolar cycloadditions, suggesting the potential for related triazole compounds in catalysis (Ozcubukcu et al., 2009).
Antimicrobial Activities
- Triazole derivatives, including those with sulfanyl groups, have been synthesized and shown to have significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This underscores their potential use in the development of new antimicrobial agents (Hussain et al., 2008).
Structural Characterization and Polymorphism
- The structural characterization of compounds closely related to (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol has been conducted. Studies have shown that these compounds can exhibit polymorphism, which is crucial for understanding their physical properties and potential pharmaceutical applications (Mazur et al., 2008).
将来の方向性
The future directions for research on “(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their potential antibacterial and anticancer properties . Additionally, more research could be done to understand their synthesis and chemical reactions .
特性
IUPAC Name |
3-(hydroxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSJVDKVAJLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



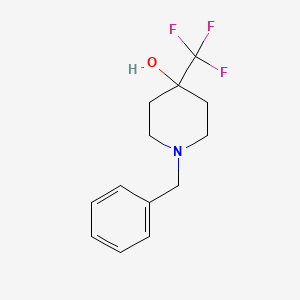


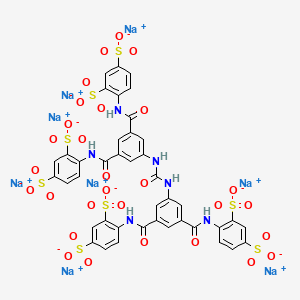

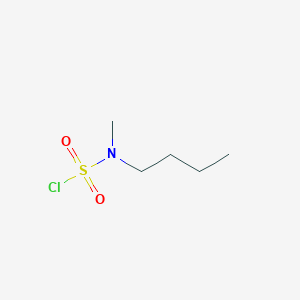
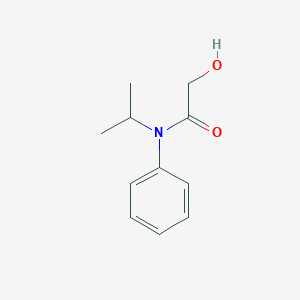
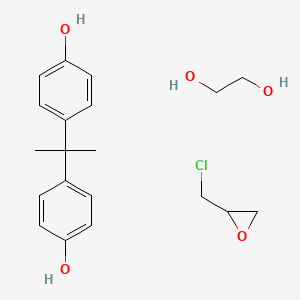
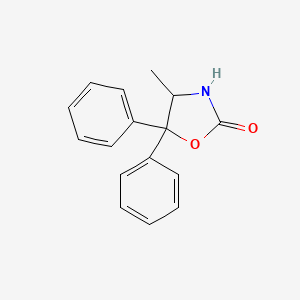
![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)
![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)

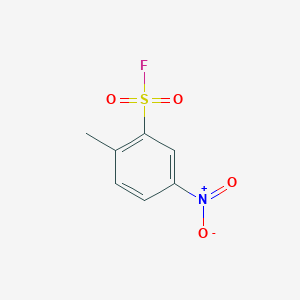
![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)